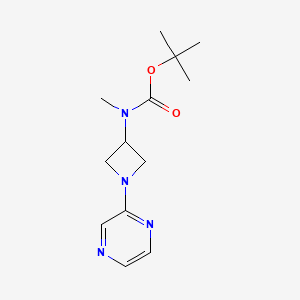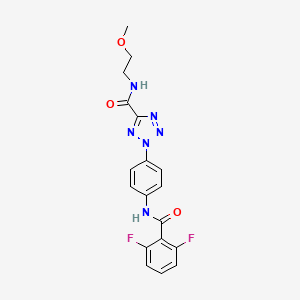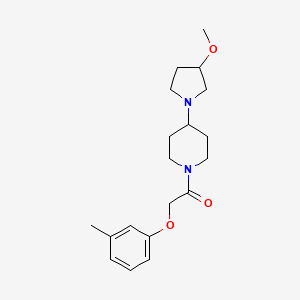
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. MPPE is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Scientific Research Applications
Biomedical Research Applications
Neuropharmacology and Neurotoxicity : Piperidine and pyrrolidine derivatives have been studied for their neuropharmacological effects and potential neurotoxicity. One notable example is the research on the neurotoxic effects of compounds structurally related to meperidine, which led to the discovery of MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) as a neurotoxin causing Parkinsonism. This has significantly impacted research on Parkinson's disease and highlighted the importance of chemical structure in the neurotoxic potential of compounds (Langston et al., 1983).
Drug Metabolism and Disposition : Studies on the metabolism and disposition of novel therapeutic agents, including those targeting receptors like ErbB and VEGFR, involve compounds with piperidine and pyrrolidine moieties. These studies are crucial for understanding the pharmacokinetics, metabolism, and potential side effects of new drugs (Christopher et al., 2010).
Psychopharmacology : Research on the effects of psychoactive substances, including novel psychoactive substances (NPS), often involves compounds with pyrrolidine and piperidine structures. These studies can inform on the pharmacological profiles, potential therapeutic uses, and risks associated with such compounds (Bertol et al., 2017).
properties
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-15-4-3-5-17(12-15)24-14-19(22)20-9-6-16(7-10-20)21-11-8-18(13-21)23-2/h3-5,12,16,18H,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYLOCGDIULFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol](/img/structure/B2744238.png)
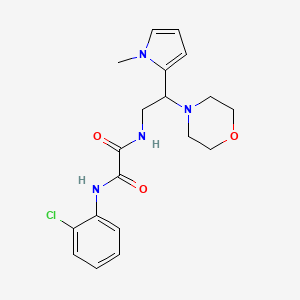
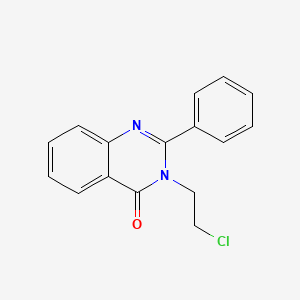


![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide](/img/structure/B2744247.png)
![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)

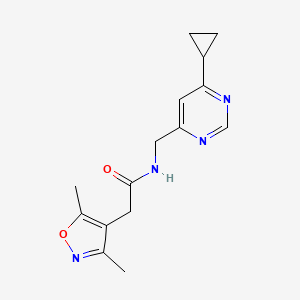
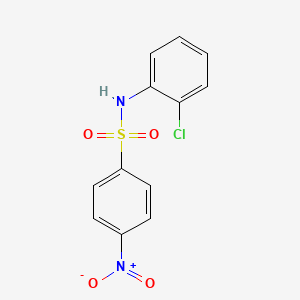
![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)
